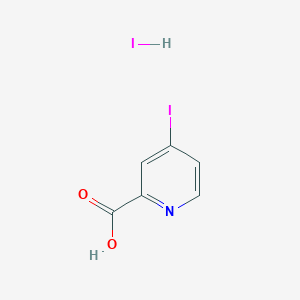

4-Iodopyridine-2-carboxylic acid hydroiodide

Descripción

Molecular Formula and Weight Analysis

4-Iodopyridine-2-carboxylic acid hydroiodide (C₆H₅I₂NO₂) consists of a pyridine ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position, combined with hydroiodic acid. The molecular weight is 376.92 g/mol , calculated as follows:

- Carbon (6 × 12.01 g/mol) = 72.06 g/mol

- Hydrogen (5 × 1.008 g/mol) = 5.04 g/mol

- Iodine (2 × 126.90 g/mol) = 253.80 g/mol

- Nitrogen (1 × 14.01 g/mol) = 14.01 g/mol

- Oxygen (2 × 16.00 g/mol) = 32.00 g/mol

The compound’s CAS number is 959771-81-4 , and its SMILES notation is C1=CN=C(C=C1I)C(=O)O.I.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅I₂NO₂ |

| Molecular Weight | 376.92 g/mol |

| CAS Registry Number | 959771-81-4 |

Crystallographic Studies and Space Group Determination

Crystallographic analyses reveal distinct packing patterns influenced by halogen bonding and hydrogen bonding. A Cu(II) complex of 4-iodopyridine-2,6-dicarboxylate crystallizes in the orthorhombic system with space group Pbca (No. 61), lattice parameters a = 12.5772(2) Å, b = 17.3473(3) Å, c = 18.8445(3) Å, and Z = 8. In contrast, a Co(II) coordination polymer adopts a monoclinic lattice (P2₁/c, No. 14) with a = 7.13476(14) Å, b = 11.1853(2) Å, c = 32.5727(5) Å, and β = 93.5815(16)°. These differences highlight the ligand’s flexibility in forming diverse metal-organic frameworks.

| Compound | Space Group | Lattice Parameters (Å) | Coordination Geometry |

|---|---|---|---|

| Cu(II)-ipydc complex | Pbca | a=12.58, b=17.35, c=18.84 | Octahedral |

| Co(II)-ipydc complex | P2₁/c | a=7.13, b=11.19, c=32.57 | Octahedral |

X-ray Diffraction Analysis of Coordination Complexes

X-ray diffraction (XRD) studies of metal complexes demonstrate unique bonding interactions:

- Cu(II) Complex : The Cu²⁺ ion coordinates with three oxygen atoms from the carboxylate groups, one pyridine nitrogen, and two water molecules, forming a distorted octahedron. Key bond lengths include Cu–O (1.992–2.188 Å) and Cu–N (1.998 Å).

- Co(II) Complex : Co²⁺ exhibits six-coordinate geometry with bond lengths ranging from 2.102 Å (Co–O) to 2.295 Å (Co–N).

Halogen bonding between iodine and carboxylate oxygen (3.169–3.295 Å) stabilizes the crystal lattice. Hydrogen bonds (O–H⋯O: 2.712–2.845 Å) further contribute to structural rigidity.

| Interaction Type | Bond Length (Å) | Role in Crystal Packing |

|---|---|---|

| Halogen (I⋯O) | 3.17–3.30 | Stabilizes layered networks |

| Hydrogen (O–H⋯O) | 2.71–2.85 | Links coordination polyhedra |

Comparative Structural Analysis with Halogenated Picolinic Acid Derivatives

The iodine substituent in this compound significantly alters reactivity and packing compared to other halogenated analogs:

4-Bromopyridine-2-carboxylic acid (C₆H₄BrNO₂):

4-Fluoropyridine-2-carboxylic acid (C₆H₄FNO₂):

4-Chloropyridine-2-carboxylic acid (C₆H₄ClNO₂):

| Compound | Halogen | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | I | 376.92 | Strong halogen bonding |

| 4-Bromopyridine-2-carboxylic acid | Br | 202.01 | Moderate steric effects |

| 4-Fluoropyridine-2-carboxylic acid | F | 141.10 | High electronegativity |

Propiedades

IUPAC Name |

4-iodopyridine-2-carboxylic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2.HI/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQAFQCXISTQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(=O)O.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670619 | |

| Record name | 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959771-81-4 | |

| Record name | 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Preparation Procedure

Based on available data, the synthesis involves the following key steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Dissolution | Dissolve pyridine-2-carboxylic acid in an inert polar aprotic solvent (e.g., tetrahydrofuran, dioxane) or aqueous acidic medium | Ambient to 40 °C | Solvent choice affects solubility and reaction rate |

| 2. Iodination | Add iodine or an iodinating reagent slowly to the reaction mixture | 40–100 °C | Controlled addition prevents over-iodination and side reactions |

| 3. Acid treatment | Introduce hydroiodic acid to protonate the pyridine nitrogen and form hydroiodide salt | Room temperature to mild heating | Acid concentration and temperature influence salt formation |

| 4. Isolation | After completion, isolate the product by filtration or extraction | Cooling to precipitate product | Purification by recrystallization or chromatographic methods |

Reaction Conditions and Optimization

- Temperature: The iodination step is preferably conducted between 40 °C and 100 °C to optimize reaction rate and selectivity.

- Solvent: Aprotic solvents such as tetrahydrofuran or dioxane are preferred for their inertness; aqueous media may be used depending on solubility.

- Acid strength: Hydroiodic acid concentration is critical; it serves both as a proton source for salt formation and as an iodide ion provider.

- Reaction time: Varies depending on scale and reagent concentration, typically several hours to ensure complete conversion.

Mechanistic Insights

The iodination proceeds via electrophilic aromatic substitution, where the iodine electrophile attacks the 4-position of the pyridine ring, which is activated by the electron-withdrawing carboxylic acid group at the 2-position. The presence of hydroiodic acid protonates the pyridine nitrogen, increasing the electrophilicity of the ring and stabilizing the hydroiodide salt form.

Purification and Characterization

- Purification: The crude product is purified by filtration, recrystallization from suitable solvents, or chromatographic techniques to remove unreacted starting materials and side products.

- Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, as well as elemental analysis.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Starting material | Pyridine-2-carboxylic acid | Commercially available |

| Iodinating agent | Iodine (I2) or iodinating reagent | Stoichiometric or slight excess |

| Solvent | Tetrahydrofuran, dioxane, or aqueous acidic medium | Solvent choice affects yield |

| Temperature | 40–100 °C | Higher temps increase rate |

| Acid | Hydroiodic acid (HI) | Concentrated for salt formation |

| Reaction time | Several hours | Monitored by TLC or HPLC |

| Isolation method | Filtration, crystallization | Purity depends on method |

Related Patent Insights

A European patent (EP0221023A2) describes the preparation of pyridine-2-carboxylic acid derivatives through multi-step processes involving hydrazone intermediates and acid treatment with hydrohalic acids, including hydroiodic acid, to yield halogenated pyridine salts. This supports the use of hydroiodic acid in the final step to form hydroiodide salts of iodinated pyridine carboxylic acids.

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodopyridine-2-carboxylic acid hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

4-Iodopyridine-2-carboxylic acid hydroiodide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Iodopyridine-2-carboxylic acid hydroiodide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to various biological molecules. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with target proteins or enzymes .

Comparación Con Compuestos Similares

Positional Isomers and Functional Group Variations

Ester and Salt Derivatives

Substituent Effects on Physical Properties

- Melting Points :

- Reactivity :

Actividad Biológica

4-Iodopyridine-2-carboxylic acid hydroiodide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHINO·HCl

- Molecular Weight : 376.92 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The compound has been studied for its role as a ligand in palladium-catalyzed reactions, which are significant in synthesizing biologically active compounds .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Modulation : It shows potential as a modulator of orexin receptors, which are implicated in sleep regulation and energy homeostasis. Studies have demonstrated that compounds interacting with orexin receptors can influence sleep disorders and metabolic conditions .

Case Studies

- Orexin Receptor Antagonism :

- Palladium-Catalyzed Reactions :

Data Table: Summary of Biological Activities

Research Findings

Recent studies have emphasized the importance of this compound in drug discovery and development:

- Ligand Efficiency : The compound's ability to act as an effective ligand in various catalytic processes has been documented, showcasing its versatility in synthetic applications .

- Potential Therapeutic Applications : Its role in modulating orexin receptors suggests potential therapeutic applications in treating disorders such as insomnia and obesity, which are linked to orexin signaling pathways .

Q & A

Q. What safety protocols are critical when handling hydroiodic acid derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.